molecular formula C19H20O4 B1326195 3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone CAS No. 884504-36-3

3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone

Cat. No.: B1326195
CAS No.: 884504-36-3
M. Wt: 312.4 g/mol
InChI Key: MXYMZXRKNVAAJC-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone is a ketone derivative featuring a 1,3-dioxane ring fused to a propiophenone backbone, with a phenoxy substituent at the 4'-position of the phenyl group. The 1,3-dioxane moiety enhances steric and electronic modulation, while the phenoxy group introduces aromaticity and polarity, influencing solubility and reactivity .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c20-18(11-12-19-21-13-4-14-22-19)15-7-9-17(10-8-15)23-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYMZXRKNVAAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646004
Record name 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-36-3
Record name 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The phenoxypropiophenone moiety can be introduced through a Friedel-Crafts acylation reaction, where phenol reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The removal of water during the reaction, using techniques such as Dean-Stark apparatus, is crucial for the successful formation of the 1,3-dioxane ring .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkoxides, amines, and other nucleophiles.

Major Products Formed

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of propiophenone derivatives with variations in the substituents at the 4'-position. Key analogues include:

Compound Name 4'-Substituent Molecular Weight CAS Number Key Properties/Applications
3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone Phenoxy 284.31* 898782-88-2 Intermediate for drug synthesis; high polarity due to phenoxy group
3-(1,3-Dioxan-2-Yl)-4'-Ethylpropiophenone Ethyl 248.32 898787-08-1 Hydrophobic; used in materials science
3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone Isopropyl 262.35 Not specified Enhanced steric bulk; niche industrial applications
4'-Chloro-3-(1,3-Dioxan-2-Yl)propiophenone Chloro 252.71 724708-06-9 Electron-withdrawing substituent; reactive in cross-coupling reactions
3-(1,3-Dioxan-2-Yl)-3'-Phenoxypropiophenone Phenoxy (3'-position) 284.31* 133481-12-6 Positional isomer; altered steric and electronic profile

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects: The phenoxy group (4'-position) increases electron density via resonance, enhancing reactivity in electrophilic substitutions compared to electron-withdrawing chloro substituents.
  • Steric Effects: Isopropyl and ethyl groups introduce steric hindrance, reducing accessibility to the ketone group in reactions, whereas the phenoxy group offers a balance of bulk and reactivity.
  • Positional Isomerism: The 3'-phenoxy analogue (CAS 133481-12-6) exhibits distinct reactivity due to altered resonance effects and steric interactions.

Biological Activity

3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of virology and pharmacology. This article aims to explore the biological activity of this compound, highlighting its antiviral properties, cytotoxicity, and potential applications in therapeutic settings.

Chemical Structure and Properties

The compound features a dioxane ring, which is known for its role in various biological activities. The presence of the phenoxy group enhances its interaction with biological targets, potentially influencing its efficacy as an antiviral agent.

Antiviral Activity

Research indicates that dioxane derivatives can exhibit significant antiviral properties. A study on similar dioxane-based compounds demonstrated their ability to inhibit the replication of the Sindbis virus, with an effective concentration (EC50) of 3.4 µM for one of the derivatives . This suggests that this compound may possess comparable antiviral activities.

Table 1: Antiviral Activities of Dioxane Derivatives

CompoundEC50 (µM)CC50 (µM)Therapeutic Index (TI)
Dioxane Derivative 13.4>1000>294
Dioxane Derivative 21400>1000NA
Dioxane Derivative 3NA>1000NA

EC50: Concentration resulting in a 50% reduction in virus production; CC50: Concentration causing 50% growth inhibition in uninfected cells.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of any new compound. In studies involving related dioxane compounds, none showed cytotoxic effects at concentrations up to 1000 µM, indicating a favorable safety margin . The therapeutic index calculated from these studies suggests that these compounds can be effective without significant toxicity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. The presence of specific functional groups, such as the phenoxy moiety in this compound, plays a critical role in enhancing its biological efficacy. Molecular modeling studies indicate potential binding interactions with viral proteins that could enhance antiviral activity .

Case Studies and Applications

Several case studies have highlighted the potential applications of dioxane derivatives in treating viral infections. For instance, compounds with similar structures have been shown to inhibit various viruses effectively. The implications for drug development are significant, as these compounds could serve as lead candidates for further optimization and clinical testing.

Table 2: Summary of Case Studies on Dioxane Derivatives

Study ReferenceVirus TestedEC50 (µM)Observations
Sindbis3.4Non-cytotoxic at high concentrations
VariousNAPotential insecticidal properties noted

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